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Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical

guide on 2-Fluoro-4-isocyanato-1-methylbenzene. This document is designed to provide a

deep dive into the core characteristics of this versatile chemical compound, moving beyond a

simple recitation of facts to offer actionable insights grounded in scientific principles. The

isocyanate functional group, with its inherent reactivity, is a cornerstone of modern synthetic

chemistry, and when combined with the unique electronic properties of a fluorinated toluene

scaffold, it becomes a powerful tool in the hands of discerning researchers. This guide is

structured to be a self-validating resource, with each section building upon the last to provide a

holistic understanding of the compound's properties, synthesis, and applications, particularly

within the dynamic field of drug discovery. Every key claim is substantiated with citations to

authoritative sources, ensuring the integrity and trustworthiness of the information presented.

Core Molecular Attributes of 2-Fluoro-4-isocyanato-
1-methylbenzene
2-Fluoro-4-isocyanato-1-methylbenzene, a compound of significant interest in medicinal

chemistry and organic synthesis, possesses a unique combination of functional groups that

dictate its chemical behavior and utility.
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Physicochemical and Structural Data
A thorough understanding of the fundamental properties of 2-Fluoro-4-isocyanato-1-
methylbenzene is paramount for its effective and safe utilization in a laboratory setting. The

key physicochemical data for this compound are summarized in the table below.

Property Value Source(s)

Molecular Weight 151.14 g/mol [1][2]

Molecular Formula C₈H₆FNO [1][2]

CAS Number 102561-42-2 [2]

Synonyms
3-Fluoro-4-methylphenyl

isocyanate
[2]

Appearance
Not specified, likely a liquid or

low-melting solid

Boiling Point Not specified

Density Not specified

Solubility
Expected to be soluble in

common organic solvents

Spectroscopic Signature
The structural characterization of 2-Fluoro-4-isocyanato-1-methylbenzene is crucial for

confirming its identity and purity. Spectroscopic techniques provide a detailed fingerprint of the

molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in the FTIR

spectrum of an isocyanate is the strong, sharp absorption band corresponding to the

asymmetric stretching vibration of the -N=C=O group. This peak typically appears in a

relatively uncongested region of the spectrum, around 2250-2270 cm⁻¹, making it an

excellent diagnostic tool for the presence of the isocyanate functionality[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to

the aromatic protons and the methyl group protons. The fluorine atom will cause splitting

of the signals of adjacent aromatic protons.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in

the molecule, including the characteristic signal for the isocyanate carbon.

¹⁹F NMR: The fluorine NMR spectrum will show a signal characteristic of the fluorine atom

on the aromatic ring.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular

weight of the compound and for analyzing its fragmentation pattern, which can provide

further structural information. The mass spectrum would show a molecular ion peak

corresponding to the molecular weight of 151.14 g/mol [1][2].

Synthesis Methodologies
The synthesis of 2-Fluoro-4-isocyanato-1-methylbenzene can be approached through

several established methods for isocyanate formation. The choice of method often depends on

the availability of starting materials, scale of the reaction, and desired purity.

Curtius Rearrangement
The Curtius rearrangement is a versatile and widely used method for converting carboxylic

acids into isocyanates via an acyl azide intermediate. This reaction is known for its mild

conditions and tolerance of a wide range of functional groups[4][5].

Conceptual Workflow for Curtius Rearrangement:
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Caption: General workflow of the Curtius rearrangement for isocyanate synthesis.

Detailed Experimental Protocol (Illustrative):

A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred as it avoids the

isolation of the potentially explosive acyl azide intermediate[5][6].

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 3-fluoro-4-methylbenzoic acid and a suitable anhydrous solvent such as toluene.

Reagent Addition: Add triethylamine (Et₃N) to the stirred solution, followed by the dropwise

addition of diphenylphosphoryl azide (DPPA).

Acyl Azide Formation: Stir the reaction mixture at room temperature to facilitate the formation

of the acyl azide intermediate.
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Curtius Rearrangement: Gently heat the reaction mixture to induce the rearrangement of the

acyl azide to the isocyanate, which is accompanied by the evolution of nitrogen gas. The

reaction progress can be monitored by IR spectroscopy, looking for the appearance of the

strong isocyanate peak around 2250-2270 cm⁻¹[6].

Work-up and Purification: Once the reaction is complete, the solvent can be removed under

reduced pressure. The crude isocyanate can then be purified, typically by vacuum distillation,

to obtain the final product[7][8].

Phosgenation of Amines
The reaction of a primary amine with phosgene or a phosgene equivalent is a common

industrial method for the production of isocyanates. This method is generally high-yielding but

requires stringent safety precautions due to the high toxicity of phosgene.

The starting material for this synthesis would be 3-fluoro-4-methylaniline[9][10]. The amine is

reacted with phosgene in an inert solvent.

Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide to a primary amine with one fewer

carbon atom, proceeding through an isocyanate intermediate. While this is a classic named

reaction, it is less commonly used for the direct synthesis of isocyanates compared to the

Curtius rearrangement or phosgenation.

Applications in Drug Development
The unique structural features of 2-Fluoro-4-isocyanato-1-methylbenzene make it a valuable

building block in the synthesis of pharmacologically active molecules, particularly in the realm

of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a urea or amide linkage, which can be readily formed by the

reaction of an isocyanate with an amine or alcohol, respectively. The fluorine atom and methyl

group on the phenyl ring of 2-Fluoro-4-isocyanato-1-methylbenzene can play a crucial role in

modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

The fluorine atom, for instance, can enhance metabolic stability and binding affinity[11][12].
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Synthesis of Sorafenib and Regorafenib Analogues
Sorafenib and Regorafenib are multi-kinase inhibitors approved for the treatment of various

cancers. Their structures contain a bi-aryl urea moiety. 2-Fluoro-4-isocyanato-1-
methylbenzene is a key reagent in the synthesis of analogues of these important drugs[12][13]

[14][15][16][17].

General Synthetic Scheme for Sorafenib/Regorafenib Analogues:

2-Fluoro-4-isocyanato-
1-methylbenzene

Urea Formation Reaction

Amine-containing Scaffold
(e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)

Sorafenib/Regorafenib Analogue

Click to download full resolution via product page

Caption: Reaction of 2-Fluoro-4-isocyanato-1-methylbenzene to form a bi-aryl urea.

The isocyanate group of 2-Fluoro-4-isocyanato-1-methylbenzene reacts with the primary

amine of a suitable scaffold to form the critical urea linkage that is often essential for binding to

the kinase active site. The fluorinated methylphenyl moiety can then occupy a specific pocket in

the enzyme, contributing to the overall potency and selectivity of the inhibitor.

Experimental Protocols: Purification and Analysis
Purification by Vacuum Distillation
Aryl isocyanates can often be purified by vacuum distillation. This technique is particularly

useful for separating the desired isocyanate from non-volatile impurities or starting materials.

General Protocol:
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Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware

is dry to prevent reaction of the isocyanate with water.

Distillation: Carefully heat the crude 2-Fluoro-4-isocyanato-1-methylbenzene under

reduced pressure. The appropriate temperature and pressure will depend on the specific

boiling point of the compound.

Collection: Collect the fraction that distills at the expected boiling point.

Storage: Store the purified isocyanate under an inert atmosphere and protected from

moisture to prevent degradation.

Analytical Characterization
Purity Assessment: The purity of 2-Fluoro-4-isocyanato-1-methylbenzene can be assessed

using standard analytical techniques such as Gas Chromatography (GC) or High-Performance

Liquid Chromatography (HPLC).

Structural Confirmation: As discussed in section 1.2, a combination of FTIR, NMR (¹H, ¹³C, ¹⁹F),

and mass spectrometry should be used to confirm the identity and structure of the synthesized

compound.

Safety and Handling
Isocyanates are reactive compounds and should be handled with appropriate safety

precautions.

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and

eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May

cause respiratory irritation[18][19][20][21][22].

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.

Store in a tightly sealed container under an inert atmosphere and away from moisture.

Conclusion
2-Fluoro-4-isocyanato-1-methylbenzene is a valuable and versatile building block in modern

organic synthesis, with particularly noteworthy applications in the development of novel kinase

inhibitors. Its synthesis, primarily through the Curtius rearrangement or phosgenation, provides

access to a highly reactive isocyanate functional group on a fluorinated aromatic scaffold. A

thorough understanding of its physicochemical properties, spectroscopic characteristics, and

safe handling procedures is essential for its effective use in research and development. The

insights provided in this guide are intended to empower researchers to harness the full

potential of this compound in their pursuit of scientific advancement.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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